molecular formula C9H13FO3 B1230605 methyl 2-methylprop-2-enoate;2-methylprop-2-enoyl fluoride CAS No. 76624-12-9

methyl 2-methylprop-2-enoate;2-methylprop-2-enoyl fluoride

Cat. No.: B1230605
CAS No.: 76624-12-9
M. Wt: 188.2 g/mol
InChI Key: RYIBNIWOXVFZGD-UHFFFAOYSA-N
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Description

Methyl 2-methylprop-2-enoate and 2-methylprop-2-enoyl fluoride are organic compounds with significant applications in various fields. Methyl 2-methylprop-2-enoate, also known as methyl methacrylate, is a colorless liquid with a characteristic ester odor. It is widely used in the production of polymers and resins. 2-methylprop-2-enoyl fluoride, on the other hand, is a reactive intermediate used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methylprop-2-enoate can be synthesized through the esterification of methacrylic acid with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion. Another method involves the transesterification of methyl acetate with methacrylic acid.

2-methylprop-2-enoyl fluoride is prepared by the reaction of methacryloyl chloride with hydrogen fluoride. This reaction requires careful handling due to the corrosive nature of hydrogen fluoride. The reaction is typically carried out at low temperatures to control the reactivity.

Industrial Production Methods

Industrial production of methyl 2-methylprop-2-enoate involves the catalytic esterification of methacrylic acid with methanol. The process is optimized for high yield and purity, often using continuous reactors and distillation columns to separate the product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methylprop-2-enoate undergoes various chemical reactions, including:

    Polymerization: It readily polymerizes to form polymethyl methacrylate (PMMA), a transparent thermoplastic used in various applications.

    Hydrolysis: In the presence of water and an acid or base catalyst, it hydrolyzes to methacrylic acid and methanol.

    Transesterification: It can undergo transesterification with other alcohols to form different esters.

2-methylprop-2-enoyl fluoride is highly reactive and participates in:

    Nucleophilic substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Addition reactions: It can add to alkenes and alkynes to form fluorinated compounds.

Common Reagents and Conditions

    Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under controlled temperature conditions.

    Hydrolysis: Acidic or basic conditions with water.

    Nucleophilic substitution: Nucleophiles like amines or alcohols under mild conditions.

Major Products Formed

    Polymerization: Polymethyl methacrylate (PMMA).

    Hydrolysis: Methacrylic acid and methanol.

    Nucleophilic substitution: Amides and esters.

Scientific Research Applications

Methyl 2-methylprop-2-enoate and 2-methylprop-2-enoyl fluoride have diverse applications in scientific research:

    Chemistry: Used as monomers in polymer synthesis and as intermediates in organic synthesis.

    Biology: PMMA, derived from methyl 2-methylprop-2-enoate, is used in medical devices and dental applications.

    Medicine: PMMA is used in bone cement and intraocular lenses.

    Industry: Methyl 2-methylprop-2-enoate is used in the production of coatings, adhesives, and sealants.

Mechanism of Action

Methyl 2-methylprop-2-enoate polymerizes through a free radical mechanism. The process involves the initiation, propagation, and termination steps, where free radicals generated by initiators react with the monomer to form a polymer chain.

2-methylprop-2-enoyl fluoride reacts with nucleophiles through a mechanism involving the attack of the nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate, which then collapses to form the final product.

Comparison with Similar Compounds

Methyl 2-methylprop-2-enoate is similar to other methacrylate esters such as ethyl methacrylate and butyl methacrylate. it is unique due to its high reactivity and ability to form transparent polymers.

2-methylprop-2-enoyl fluoride is compared with other acyl fluorides like acetyl fluoride and benzoyl fluoride. Its reactivity is higher due to the presence of the electron-withdrawing fluorine atom, making it a valuable intermediate in organic synthesis.

Similar Compounds

  • Ethyl methacrylate
  • Butyl methacrylate
  • Acetyl fluoride
  • Benzoyl fluoride

These compounds share similar reactivity patterns but differ in their specific applications and properties.

Properties

CAS No.

76624-12-9

Molecular Formula

C9H13FO3

Molecular Weight

188.2 g/mol

IUPAC Name

methyl 2-methylprop-2-enoate;2-methylprop-2-enoyl fluoride

InChI

InChI=1S/C5H8O2.C4H5FO/c1-4(2)5(6)7-3;1-3(2)4(5)6/h1H2,2-3H3;1H2,2H3

InChI Key

RYIBNIWOXVFZGD-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)OC.CC(=C)C(=O)F

Canonical SMILES

CC(=C)C(=O)OC.CC(=C)C(=O)F

Key on ui other cas no.

76624-12-9

Synonyms

methacryloyl fluoride-methyl methacrylate copolymer
MF-MMA copolyme

Origin of Product

United States

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